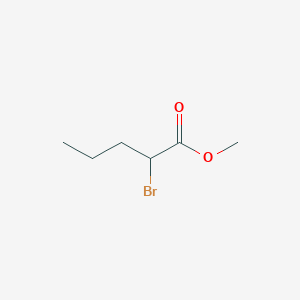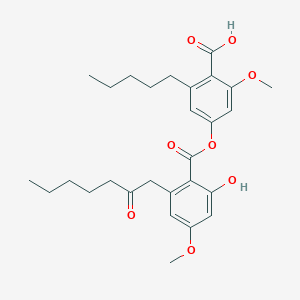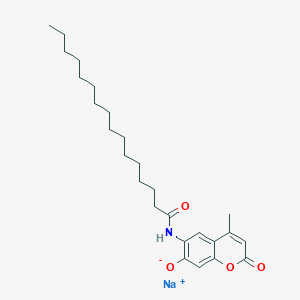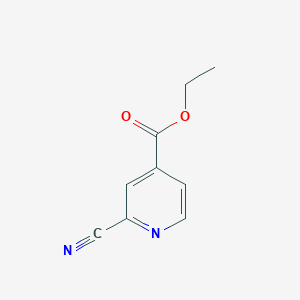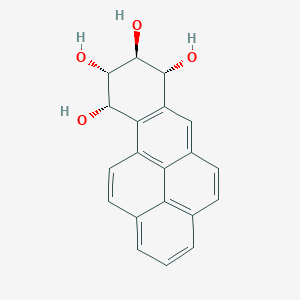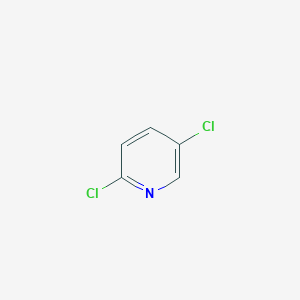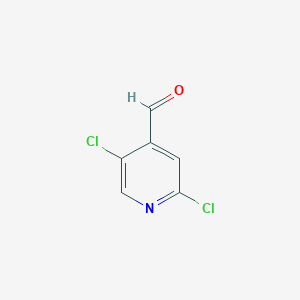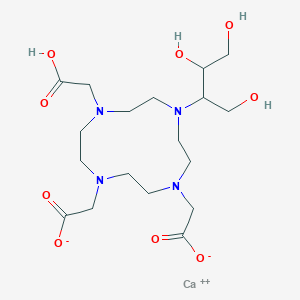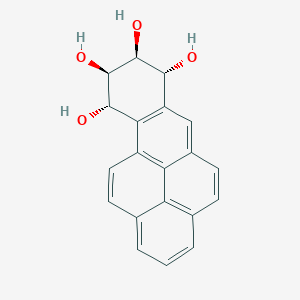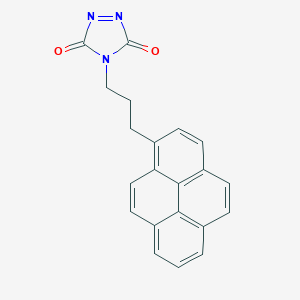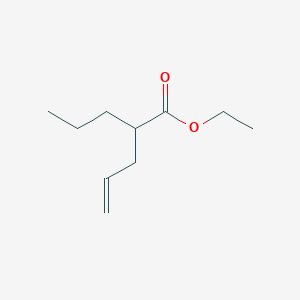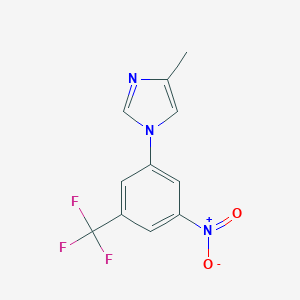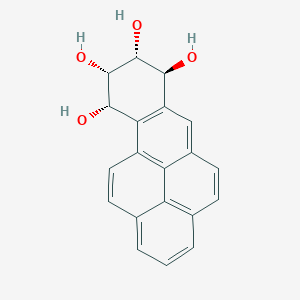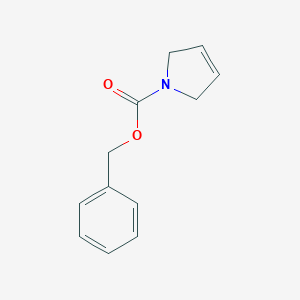
benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Übersicht
Beschreibung
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also known as 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, phenylmethyl ester , is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate can be achieved through various methods. One such method involves the use of borane in tetrahydrofuran (THF) under inert atmosphere conditions . The reaction mixture is stirred at room temperature for 16 hours and then cooled to 0°C. Sodium hydroxide and hydrogen peroxide are added, and the mixture is stirred at 0°C for 30 minutes and at room temperature for 2 hours .Molecular Structure Analysis
The molecular structure of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is represented by the InChI code 1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-7H,8-10H2 . The molecular weight of the compound is 203.24 g/mol .Physical And Chemical Properties Analysis
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a liquid at room temperature . It should be stored in a dark place and sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Pharmaceutical Products
Scientific Field
Summary of the Application
Benzyl 3-Pyrroline-1-carboxylate is used as a heterocyclic building block in the synthesis of pharmaceutical products, including inhibitors . It is used in the synthesis of novel series of pyrrolotriazine, acting as pan-Aurora kinase inhibitors .
Results or Outcomes
The outcomes of these procedures would be the successful synthesis of new pharmaceutical products, including inhibitors and pan-Aurora kinase inhibitors .
Application in Preparation of Dihydroxypyrrolidine
Scientific Field
Summary of the Application
Benzyl 3-pyrroline-1-carboxylate may be used to prepare (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation .
Results or Outcomes
The outcome of this procedure is the successful synthesis of (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine .
Application in Epoxidation Reactions
Summary of the Application
Benzyl 3-pyrroline-1-carboxylate can undergo epoxidation reactions using m-chloroperbenzoic acid (m-CPBA) .
Methods of Application
The compound is reacted with m-CPBA under controlled conditions to form an epoxide .
Results or Outcomes
The outcome of this procedure is the successful synthesis of an epoxide .
Application in Preparation of Natural Products
Scientific Field
Summary of the Application
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which can be chemically produced from benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Methods of Application
The compound is used in a strong acid-catalyzed condensation of glucose and amino acid derivatives to produce Py-2-C derivatives .
Results or Outcomes
The outcome of this procedure is the successful synthesis of Py-2-C derivatives, which have various biological functions .
Application in Preparation of Pyrrole-2-carboxaldehyde Derivatives
Summary of the Application
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which can be chemically produced from benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing this skeleton have various biological functions .
Results or Outcomes
Application in Preparation of Organotin(IV) Complexes
Scientific Field
Summary of the Application
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-benzyloxycarbonyl 3-pyrroline, is used in the synthesis of organotin(IV) complexes .
Methods of Application
The compound is reacted with organotin(IV) under controlled conditions to form a new complex .
Results or Outcomes
The outcome of this procedure is the successful synthesis of organotin(IV) complexes .
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl 2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-7H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKKIFJNZPNVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349189 | |
| Record name | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
CAS RN |
31970-04-4 | |
| Record name | Benzyl 3-pyrroline-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31970-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)
